molecular formula C6H8BrNO4 B8274099 Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate

Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate

Cat. No. B8274099
M. Wt: 238.04 g/mol
InChI Key: GJHFBYADZNZZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate is a useful research compound. Its molecular formula is C6H8BrNO4 and its molecular weight is 238.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate

Molecular Formula

C6H8BrNO4

Molecular Weight

238.04 g/mol

IUPAC Name

methyl 4-bromo-2-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C6H8BrNO4/c1-11-6(10)5(8-12-2)4(9)3-7/h3H2,1-2H3

InChI Key

GJHFBYADZNZZED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOC)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 150 ml of chloroform is dissolved 40 g of methyl 3-oxo-2-methoxyiminobutyrate and the solution is heated to 40° C. Then, a solution of 40 g bromine in 50 ml chloroform is added dropwise over a period of an hour. Thereafter, the reaction is continued under stirring at room temperature for an hour. The reaction mixture is washed with a 5% aqueous solution of sodium hydrogen carbonate and water in the order mentioned, and the organic layer is dried. The solvent is then distilled off to obtain 52.1 g of methyl 4-bromo-3-oxo-2-methoxyiminobutyrate as an oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.